molecular formula C17H22ClNO B11759829 (1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine

(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B11759829
M. Wt: 291.8 g/mol
InChI Key: OFYWOCDURUDKMP-QNPQRRDMSA-N
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Description

(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[221]heptan-2-imine is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine involves several steps. One common method includes the enantioselective construction of the bicyclic scaffold, which is central to the compound’s structure . This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

(Z,1R)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C17H22ClNO/c1-16(2)13-7-8-17(16,3)15(10-13)19-20-11-12-5-4-6-14(18)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3/b19-15-/t13?,17-/m0/s1

InChI Key

OFYWOCDURUDKMP-QNPQRRDMSA-N

Isomeric SMILES

C[C@@]1\2CCC(C1(C)C)C/C2=N/OCC3=CC(=CC=C3)Cl

Canonical SMILES

CC1(C2CCC1(C(=NOCC3=CC(=CC=C3)Cl)C2)C)C

Origin of Product

United States

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